(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a prop-2-en-1-one moiety substituted with a 3-fluoropropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 2,4-dimethylphenyl group through a nucleophilic substitution reaction.
Preparation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety is synthesized separately, often involving the reaction of a suitable aldehyde with an appropriate ketone under basic conditions.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the prop-2-en-1-one moiety under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to an alcohol.
Substitution: The fluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential effects on biological systems.
Mechanism of Action
The mechanism of action of (2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different substituents.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a piperazine ring but different functional groups.
Uniqueness
(2E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O2/c1-19-4-10-23(20(2)18-19)26-13-15-27(16-14-26)24(28)11-7-21-5-8-22(9-6-21)29-17-3-12-25/h4-11,18H,3,12-17H2,1-2H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHZZOPBAYFNV-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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